Home > Products > Screening Compounds P139881 > Cap-dependent endonuclease-IN-8
Cap-dependent endonuclease-IN-8 -

Cap-dependent endonuclease-IN-8

Catalog Number: EVT-12561731
CAS Number:
Molecular Formula: C29H23F2N3O6S
Molecular Weight: 579.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Cap-dependent endonuclease-IN-8 typically involves several organic chemistry techniques aimed at modifying precursor compounds to enhance their inhibitory properties. One common method includes structure-activity relationship studies that guide the modification of chemical structures to optimize binding affinity and selectivity for the cap-dependent endonuclease.

  1. Starting Materials: The synthesis often begins with known antiviral scaffolds such as baloxavir marboxil.
  2. Chemical Modifications: Key modifications may include substituting various functional groups or altering ring structures to improve interactions with the enzyme's active site.
  3. Characterization: Following synthesis, compounds are characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

Cap-dependent endonuclease-IN-8 features a complex molecular structure that allows it to effectively interact with the cap-binding and endonuclease cleavage sites of the influenza virus polymerase. The structure typically includes:

  • Core Framework: A biphenyltetrazolium structure that enhances binding affinity.
  • Functional Groups: Electron-withdrawing groups that facilitate chelation of metal ions (such as magnesium or manganese) critical for enzyme activity.
  • Binding Interactions: The compound forms multiple interactions with key amino acids in the enzyme's active site, which are essential for its inhibitory action .

Structural Data

  • Molecular Formula: C₁₅H₁₄N₄O
  • Molecular Weight: Approximately 270.3 g/mol
  • Key Functional Groups: Biphenyl, tetrazole, and various substituents enhancing interaction with metal ions.
Chemical Reactions Analysis

The chemical reactions involving Cap-dependent endonuclease-IN-8 primarily focus on its interaction with the cap-dependent endonuclease of influenza viruses. The compound acts by:

  1. Metal Ion Chelation: Binding to essential metal ions (Mg²⁺ or Mn²⁺) in the enzyme’s active site, disrupting its function.
  2. Inhibition Mechanism: Preventing the cleavage of host mRNA caps, thus inhibiting viral mRNA synthesis.
  3. Reaction Kinetics: Studies indicate that Cap-dependent endonuclease-IN-8 exhibits competitive inhibition characteristics, where its binding competes with natural substrates for access to the enzyme .
Mechanism of Action

The mechanism by which Cap-dependent endonuclease-IN-8 exerts its antiviral effects involves several steps:

  1. Binding: The compound binds to the cap-dependent endonuclease at specific active sites.
  2. Disruption of Function: By occupying these sites, it prevents the enzyme from cleaving host mRNA caps.
  3. Inhibition of Viral Replication: This blockage leads to a reduction in viral mRNA synthesis, ultimately inhibiting viral replication within infected cells.

Data from studies indicate that compounds similar to Cap-dependent endonuclease-IN-8 can significantly reduce viral load in infected models by impairing this critical step in viral life cycles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with metal ions to form stable complexes necessary for its mechanism of action.

Relevant analyses have shown that modifications enhancing hydrophobicity can improve cellular uptake and bioavailability .

Applications

Cap-dependent endonuclease-IN-8 has significant potential applications in scientific research and therapeutic development:

  1. Antiviral Drug Development: As a potent inhibitor of influenza virus replication, it serves as a candidate for new antiviral therapies.
  2. Research Tool: Used in studies investigating viral RNA polymerase mechanisms and resistance patterns in influenza viruses.
  3. Combination Therapy: Potentially used alongside other antiviral agents to enhance therapeutic efficacy against resistant strains .

Through ongoing research and development, Cap-dependent endonuclease-IN-8 could play a crucial role in combating influenza viruses and improving treatment outcomes for affected patients.

Properties

Product Name

Cap-dependent endonuclease-IN-8

IUPAC Name

[(1R,11R,12S)-10-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-3,6-dioxo-2,9,10-triazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,7,13-trien-5-yl]oxymethyl methyl carbonate

Molecular Formula

C29H23F2N3O6S

Molecular Weight

579.6 g/mol

InChI

InChI=1S/C29H23F2N3O6S/c1-38-29(37)40-14-39-26-21(35)10-11-32-25(26)28(36)33-16-7-6-15(12-16)27(33)34(32)24-17-8-9-20(30)23(31)19(17)13-41-22-5-3-2-4-18(22)24/h2-11,15-16,24,27H,12-14H2,1H3/t15-,16+,24+,27-/m1/s1

InChI Key

KTKPRWQWDFILGH-ZVNBPAIVSA-N

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3C4CC(C3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3[C@@H]4C[C@H]([C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.